N-(2-chlorobenzyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide
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Description
N-(2-chlorobenzyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide is a useful research compound. Its molecular formula is C19H16ClN5OS and its molecular weight is 397.88. The purity is usually 95%.
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Biological Activity
N-(2-chlorobenzyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse sources.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 2-chlorobenzylamine with various thioketones and triazole derivatives. The resulting structure features a triazoloquinoxaline moiety, which is known for its diverse biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the triazoloquinoxaline structure. For instance, a series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives were tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound this compound demonstrated notable cytotoxicity with IC50 values comparable to existing chemotherapeutic agents .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 5.12 |
This compound | HepG2 | 6.29 |
The mechanism of action for this compound involves inhibition of key signaling pathways associated with tumor growth and angiogenesis. Notably, it has been shown to inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a crucial role in angiogenesis. This inhibition leads to reduced proliferation and migration of cancer cells .
Microbial Activity
In addition to its anticancer properties, the compound exhibits antimicrobial activity. Research indicates that similar triazole derivatives have demonstrated effectiveness against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .
Case Studies and Research Findings
Several studies have documented the biological activities of compounds within the same class as this compound:
- Study on Anticancer Activity : A study published in Molecules evaluated several triazole derivatives for their anticancer properties against MCF-7 and HepG2 cell lines. The results indicated that modifications on the triazole ring significantly affected cytotoxicity and selectivity towards cancer cells .
- Antimicrobial Efficacy : Research highlighted in patents has shown that related triazole compounds possess strong antimicrobial properties against a range of pathogens. These findings suggest potential applications in agricultural settings for crop protection .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5OS/c1-12-23-24-18-19(22-15-8-4-5-9-16(15)25(12)18)27-11-17(26)21-10-13-6-2-3-7-14(13)20/h2-9H,10-11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJNVWOOQUKNBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.